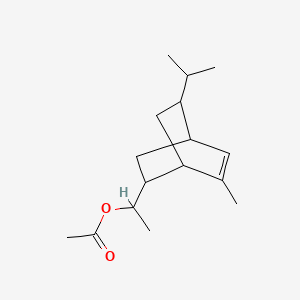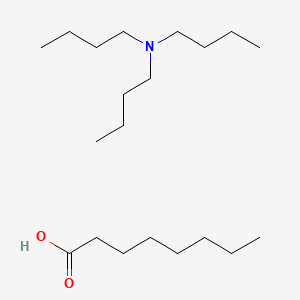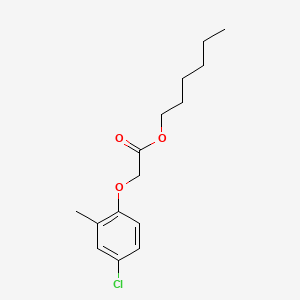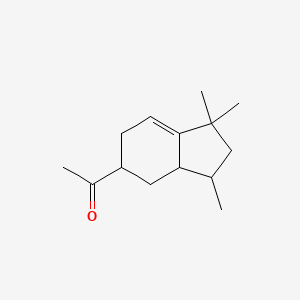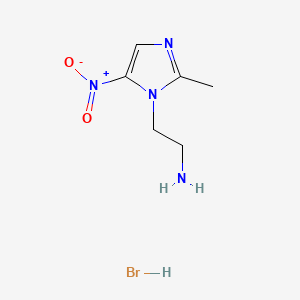
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide is a chemical compound with the molecular formula C6H11BrN4O2. It is a derivative of imidazole, a five-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide typically involves the nitration of 2-methylimidazole followed by alkylation with ethylamine. The nitration process introduces a nitro group at the 5-position of the imidazole ring. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-methyl-5-amino-1H-imidazole-1-ethylamine.
Aplicaciones Científicas De Investigación
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and antiprotozoal activities.
Industry: The compound is used in the production of various chemical intermediates and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and other cellular components, leading to antimicrobial effects. The compound targets specific enzymes and pathways in microorganisms, disrupting their normal functions and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.
Tinidazole: Another nitroimidazole derivative with antiprotozoal activity.
Secnidazole: A nitroimidazole used to treat bacterial infections.
Uniqueness
2-Methyl-5-nitro-1H-imidazole-1-ethylamine monohydrobromide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and an ethylamine side chain makes it a versatile compound for various applications.
Propiedades
Número CAS |
55455-38-4 |
|---|---|
Fórmula molecular |
C6H11BrN4O2 |
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)ethanamine;hydrobromide |
InChI |
InChI=1S/C6H10N4O2.BrH/c1-5-8-4-6(10(11)12)9(5)3-2-7;/h4H,2-3,7H2,1H3;1H |
Clave InChI |
UVONLDUYIPDZLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N1CCN)[N+](=O)[O-].Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


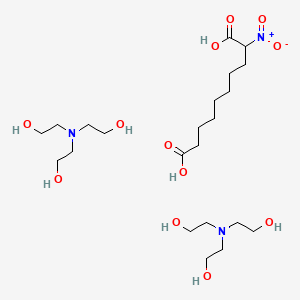
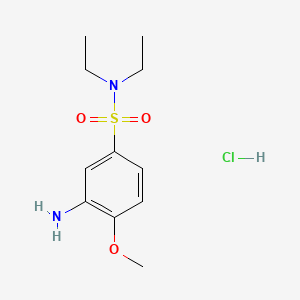
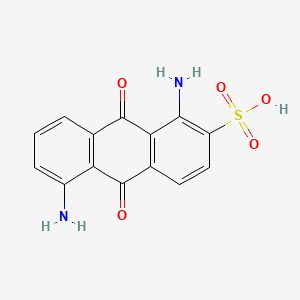
![N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide](/img/structure/B12682283.png)
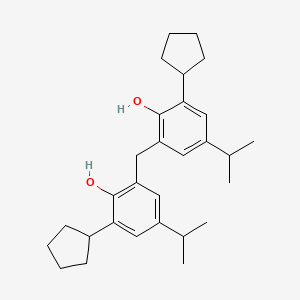
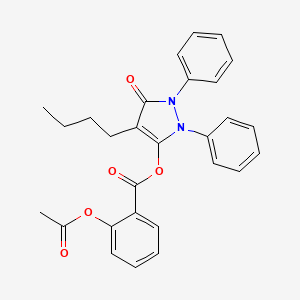
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)

![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
![4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]](/img/structure/B12682315.png)
